molecular formula C15H14F3N5O3S B2665987 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034525-57-8

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide

カタログ番号: B2665987
CAS番号: 2034525-57-8
分子量: 401.36
InChIキー: XBBGHGKBLDIRNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development of Triazolopyrimidine Scaffold in Medicinal Chemistry

The triazolopyrimidine nucleus, characterized by a fused triazole and pyrimidine ring system, first gained prominence in the mid-20th century as a synthetic analog of purine bases. Early studies focused on its potential as an antiviral and antibacterial agent due to structural similarities to adenine and guanine. By the 1990s, advancements in heterocyclic chemistry enabled the systematic exploration of triazolopyrimidine derivatives, particularly 1,2,4-triazolo[1,5-a]pyrimidine , which exhibited enhanced metabolic stability compared to earlier isomers.

A pivotal development occurred with the optimization of synthetic routes such as the aza-Wittig reaction and [3 + 2] cycloadditions, which allowed for regioselective functionalization of the scaffold. These methods facilitated the incorporation of alkyl, aryl, and heteroaryl substituents at the 6-position of the triazolopyrimidine ring, a site critical for modulating electronic and steric properties. By 2010, over 50 triazolopyrimidine-based compounds had entered preclinical studies, targeting kinases, GPCRs, and microbial enzymes.

Table 1: Evolution of Triazolopyrimidine Synthesis Methods

Method Key Advancements Applications
Condensation (1960s) Reaction of 1,3-dicarbonyls with aminotriazoles Antibacterial agents
Aza-Wittig (1990s) Regioselective formation of C-N bonds Kinase inhibitors
[3 + 2] Cycloaddition Rapid assembly under mild conditions Anticancer agents

The scaffold’s adaptability is further evidenced by its role as a ligand in metal complexes. Platinum and ruthenium derivatives of triazolopyrimidines have shown promise in photodynamic therapy and as anticancer agents, leveraging the heterocycle’s ability to stabilize metal ions while maintaining bioavailability.

Significance of Sulfonamide Pharmacophore in Drug Discovery

Sulfonamides, characterized by the –SO~2~NH~2~ group, have been a cornerstone of medicinal chemistry since the discovery of sulfanilamide in the 1930s. Their electron-withdrawing nature and capacity to engage in hydrogen bonding make them ideal for targeting enzymes and receptors with polar active sites. Over 150 FDA-approved drugs contain sulfonamide moieties, including celecoxib (COX-2 inhibitor) and furosemide (diuretic).

Table 2: Biological Targets of Sulfonamide-Containing Drugs

Target Example Drug Therapeutic Area
Carbonic anhydrase Acetazolamide Glaucoma
Cyclooxygenase-2 Celecoxib Inflammation
HIV protease Amprenavir Antiviral
5-HT~7~ receptor SB-269970 CNS disorders

Recent innovations include the use of sulfonamides as "warheads" in covalent inhibitors, where the sulfonyl group participates in reversible interactions with catalytic residues. For example, sulfonamide-based 5-HT~7~ receptor ligands exploit the moiety’s ability to anchor the molecule in the binding pocket while the triazolopyrimidine component mediates hydrophobic interactions.

Emergence of N-(3-(Triazolo[1,5-a]Pyrimidin-6-yl)Propyl)-4-(Trifluoromethoxy)Benzenesulfonamide in Research

The compound N-(3-(triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide exemplifies the synergy between triazolopyrimidine and sulfonamide pharmacophores. Its design leverages three structural features:

  • Triazolopyrimidine Core : Serves as a rigid, planar scaffold that mimics purine interactions in enzymatic active sites.
  • Propyl Linker : Enhances flexibility, allowing the sulfonamide group to access deeper hydrophobic pockets.
  • 4-(Trifluoromethoxy)Benzenesulfonamide : Introduces electron-deficient aromaticity and fluorine-mediated membrane permeability.

Table 3: Structural Comparison with Analogous Compounds

Compound Core Scaffold Sulfonamide Substituent Bioactivity
SB-269970 Piperazine 4-Methoxybenzenesulfonamide 5-HT~7~ antagonist
Celecoxib Pyrazole 4-Sulfamoylphenyl COX-2 inhibitor
Target Compound Triazolopyrimidine 4-(Trifluoromethoxy)phenyl Kinase inhibition (predicted)

Preliminary studies suggest the trifluoromethoxy group augments binding affinity through halogen bonding with cysteine or serine residues, a hypothesis supported by crystallographic data on analogous sulfonamides. Molecular docking simulations predict activity against tyrosine kinases such as EGFR and VEGFR-2, driven by the triazolopyrimidine’s ability to occupy the ATP-binding pocket.

Synthetic routes to this compound typically begin with the alkylation of 6-chloro-1,2,4-triazolo[1,5-a]pyrimidine with 3-bromopropylamine, followed by coupling with 4-(trifluoromethoxy)benzenesulfonyl chloride. Yield optimization efforts have focused on solvent selection (e.g., DMF vs. THF) and the use of Hunig’s base to minimize sulfonamide side reactions.

特性

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N5O3S/c16-15(17,18)26-12-3-5-13(6-4-12)27(24,25)22-7-1-2-11-8-19-14-20-10-21-23(14)9-11/h3-6,8-10,22H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBGHGKBLDIRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, sulfonamides, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization .

化学反応の分析

Types of Reactions

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, sulfonamides, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted derivatives .

科学的研究の応用

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

作用機序

The mechanism of action of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

Pharmacokinetic and Toxicity Considerations

  • Triazolopyrimidine Derivatives : Generally exhibit moderate solubility due to aromatic stacking but benefit from sulfonamide’s solubility-enhancing properties.
  • Quinazoline Derivatives : Higher polarity from hydrazone linkages may reduce oral bioavailability but improve antifungal topical efficacy .

Research Findings and Implications

  • The propyl linker may optimize binding pocket reach compared to shorter chains in analogs.
  • Compound 3: Demonstrated nanomolar activity against kinetoplastid parasites, highlighting the importance of difluoromethylpyridine in target selectivity .
  • Quinazoline-Pyrazole Derivatives : Antifungal efficacy (e.g., 5k: 82% inhibition of Fusarium graminearum) underscores the role of electron-withdrawing substituents in enhancing activity .

生物活性

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a triazole-pyrimidine moiety, which is known for its biological activity, particularly in the fields of oncology and inflammation. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C13H14F3N5O2S\text{C}_{13}\text{H}_{14}\text{F}_3\text{N}_5\text{O}_2\text{S}

Pharmacological Properties

The biological activity of this compound has been investigated through various studies highlighting its potential as an anti-cancer agent and its role in modulating inflammatory pathways.

1. Anticancer Activity

Research indicates that compounds with a similar triazolo-pyrimidine framework exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown effectiveness against MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines.
  • IC50 Values : Preliminary studies suggest IC50 values in the low micromolar range, indicating potent antiproliferative effects.
Cell Line IC50 (µM) Reference
MCF712.50
A54926.00
HCT11614.31

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : It has been noted that compounds similar to this one inhibit key kinases involved in cancer cell proliferation and survival.
  • Modulation of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have explored the biological activity of related compounds that share structural similarities with this compound.

Case Study 1: In Vivo Efficacy

A study conducted on a mouse model bearing human tumor xenografts demonstrated that administration of a related triazolo-pyrimidine compound resulted in significant tumor reduction compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis.

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of similar compounds through the inhibition of pro-inflammatory cytokines in vitro. The results indicated a decrease in TNF-alpha and IL-6 levels upon treatment with these compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonamide coupling reactions, where a triazolopyrimidine precursor reacts with a benzenesulfonyl chloride derivative. For example, triazolopyrimidine intermediates are often prepared using oxidative ring closure of hydrazine derivatives with sodium hypochlorite in ethanol (73% yield, room temperature, 3 hours) . Reaction optimization includes using bases like 3,5-lutidine to enhance nucleophilicity during sulfonamide bond formation . Yield improvements (e.g., 70–80%) are achieved by controlling stoichiometry (1:1 molar ratio of amine to sulfonyl chloride) and reaction time (4–6 hours at 60°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Look for protons on the triazolopyrimidine ring (δ 8.8–9.0 ppm) and trifluoromethoxy group (δ 4.3–4.4 ppm for adjacent CH2 groups) .
  • MS (ESI) : Molecular ion peaks [M+H]+ are typically observed at m/z values >400, with fragmentation patterns confirming the sulfonamide linkage .
  • XRD : Resolves crystal packing and confirms the spatial arrangement of the trifluoromethoxy group relative to the triazolopyrimidine core .

Q. What structural features of this compound are linked to its biological activity, and how does the trifluoromethoxy group influence pharmacodynamics?

  • Methodological Answer : The triazolopyrimidine scaffold is associated with tubulin inhibition (IC50 < 1 µM in some analogs) , while the trifluoromethoxy group enhances lipophilicity (logP ~3.5) and metabolic stability. Computational docking studies suggest the sulfonamide moiety interacts with hydrophobic pockets in target proteins (e.g., β-tubulin), with the trifluoromethoxy group stabilizing binding via van der Waals interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between analogs with varying substituents on the triazolopyrimidine ring?

  • Methodological Answer :

  • SAR Analysis : Compare derivatives with substituents at positions 5 and 7 of the triazolopyrimidine ring. For example, methoxy groups at these positions (e.g., compound 27 in ) reduce steric hindrance, enhancing binding affinity vs. methylthio groups (compound 31 in ).
  • Data Normalization : Use standardized assays (e.g., microtubule polymerization inhibition) and control for solvent effects (DMSO concentration ≤0.1%) to minimize variability .

Q. What strategies optimize the environmental fate assessment of this compound, given its potential persistence in aquatic systems?

  • Methodological Answer :

  • Hydrolysis Studies : Perform pH-dependent degradation experiments (pH 5–9) to assess stability. The trifluoromethoxy group may resist hydrolysis, requiring advanced oxidation processes (e.g., UV/H2O2) for remediation .
  • Bioaccumulation Modeling : Use quantitative structure-activity relationship (QSAR) models to predict log Kow (estimated ~3.8) and bioconcentration factors in fish .

Q. How can advanced NMR techniques (e.g., 2D-COSY) resolve signal overlap in the propyl linker region of this compound?

  • Methodological Answer :

  • Sample Preparation : Use deuterated DMSO to sharpen signals and reduce exchange broadening.
  • 2D-COSY : Identify coupling between the propyl CH2 groups (δ 1.3–1.9 ppm) and triazolopyrimidine protons. For example, cross-peaks between δ 4.3 ppm (CH2 adjacent to sulfonamide) and δ 1.7 ppm (central CH2) confirm connectivity .

Q. What experimental designs are recommended for evaluating this compound’s herbicidal activity while minimizing false positives?

  • Methodological Answer :

  • Dose-Response Trials : Test concentrations from 0.1–100 µM in Arabidopsis thaliana, using randomized block designs with split-split plots to account for seasonal variability .
  • Control for Off-Target Effects : Include a sulfonamide-negative analog (e.g., replacing the triazolopyrimidine with pyridine) to isolate mode-of-action contributions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。